prostaglandin E1(1-)

説明

Historical Discovery and Classification within Eicosanoids

The journey to understanding prostaglandins (B1171923) began in the 1930s when gynecologists Raphael Kurzrok and Charles Lieb observed that human semen could cause both contraction and relaxation of the uterine muscle. ogmagazine.org.au Independently, Goldblatt in England and Ulf von Euler in Sweden reported the smooth muscle-contracting properties of seminal fluid in the mid-1930s. ogmagazine.org.au Von Euler named the lipid-soluble acid substance "prostaglandin," believing it originated from the prostate gland. ogmagazine.org.aucambridge.org

It wasn't until 1957 that Sune Bergström, a disciple of von Euler, successfully isolated crystals of prostaglandin (B15479496) E1. cambridge.org This breakthrough paved the way for further research into its chemical structure and biological functions. For their extensive work on prostaglandins and related biologically active substances, Sune Bergström and Bengt Samuelsson were awarded the Nobel Prize in Physiology or Medicine in 1982. ki.senobelprize.orgworldscientific.com Their discoveries included the purification and structural determination of prostaglandins and the elucidation of their biosynthesis from unsaturated fatty acids like arachidonic acid. nobelprize.orgworldscientific.com

Prostaglandin E1 is classified as an eicosanoid, a group of signaling molecules derived from 20-carbon fatty acids. cambridge.orglibretexts.org Eicosanoids, which also include thromboxanes and leukotrienes, are crucial local hormones that act near their site of synthesis. libretexts.orgwikipedia.org Prostaglandins are characterized by a 20-carbon skeleton that includes a five-membered ring. libretexts.orgwikipedia.org They are synthesized from dihomo-γ-linolenic acid (an omega-6 fatty acid) through the action of the enzyme prostaglandin synthase. wikipedia.org

General Structural Characteristics and Isomeric Forms (e.g., PGE1 vs. PGE2)

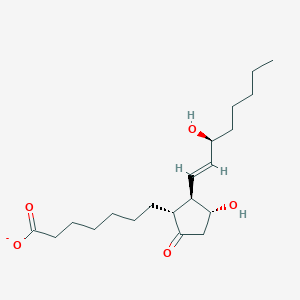

The chemical structure of Prostaglandin E1 is fundamental to its biological activity. Its formal chemical name is (11α,13E,15S)-11,15-Dihydroxy-9-oxoprost-13-en-1-oic acid. caymanchem.comdrugfuture.com The molecule has a formula of C20H34O5 and a molecular weight of approximately 354.48 g/mol . wikipedia.orgthermofisher.com The structure consists of a 20-carbon chain, which includes a cyclopentane (B165970) (five-carbon) ring and two hydrocarbon side chains. libretexts.orgwikipedia.org Key functional groups include a ketone group on the cyclopentane ring and two hydroxyl groups on the side chains. nih.govsolubilityofthings.com

Prostaglandins are categorized into different series based on the number of double bonds in their side chains, indicated by a subscript number. wikipedia.org Prostaglandin E1 (PGE1) has one double bond in its structure. libretexts.orgwikipedia.org It is closely related to Prostaglandin E2 (PGE2), also known as dinoprostone, which has two double bonds. wikipedia.orgpfizer.com This seemingly minor difference in their chemical structures leads to distinct biological activities and properties.

| Feature | Prostaglandin E1 (PGE1) | Prostaglandin E2 (PGE2) |

| IUPAC Name | 7-[(1R,3R)-3-hydroxy-2-[(1E,3S)-3-hydroxyoct-1-en-1-yl]-5-oxocyclopentyl]heptanoic acid wikipedia.org | (5Z,11α,13E,15S)-7-[3-hydroxy-2-(3-hydroxyoct-1-enyl)- 5-oxo-cyclopentyl] hept-5-enoic acid wikipedia.org |

| Molecular Formula | C20H34O5 thermofisher.com | C20H32O5 pfizer.com |

| Molecular Weight | 354.49 g/mol thermofisher.com | 352.471 g/mol wikipedia.org |

| Number of Double Bonds | 1 libretexts.org | 2 |

| Precursor Fatty Acid | Dihomo-γ-linolenic acid cambridge.org | Arachidonic acid worldscientific.comwikipedia.org |

Structure

3D Structure

特性

分子式 |

C20H33O5- |

|---|---|

分子量 |

353.5 g/mol |

IUPAC名 |

7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate |

InChI |

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25)/p-1/b13-12+/t15-,16+,17+,19+/m0/s1 |

InChIキー |

GMVPRGQOIOIIMI-DWKJAMRDSA-M |

異性体SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)[O-])O)O |

正規SMILES |

CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)[O-])O)O |

製品の起源 |

United States |

Biosynthesis and Metabolic Pathways of Prostaglandin E1

Precursor Substrate Utilization: Dihomo-gamma-linolenic Acid (DGLA) Metabolism

Prostaglandin (B15479496) E1 is biosynthesized from the precursor omega-6 fatty acid, dihomo-gamma-linolenic acid (DGLA; 20:3n-6). wikipedia.orgsigmaaldrich.comdrugbank.com DGLA is not abundant in most Western diets but is derived from the essential fatty acid linoleic acid (LA). LA is converted to γ-linolenic acid (GLA), which is then rapidly extended by an elongase enzyme (ELOVL5) to form DGLA. mdpi.com

Once synthesized, DGLA is typically incorporated into the phospholipids (B1166683) of cell membranes. mdpi.com When a cell receives a physiological stimulus, an enzyme called phospholipase A2 is activated, which cleaves DGLA from the membrane, releasing it as a free fatty acid into the cytoplasm. mdpi.com This free DGLA then becomes available as a substrate for the enzymes of the prostaglandin synthesis pathway. mdpi.comcaymanchem.com DGLA competes with arachidonic acid (AA) for the same metabolic enzymes, and an increase in the cellular ratio of DGLA to AA can influence the profile of eicosanoids produced. mdpi.comhmdb.ca

Enzymatic Conversion Pathways

The conversion of free DGLA into PGE1 is a two-step process involving cyclooxygenase enzymes and a specific prostaglandin synthase.

The first step in PGE1 biosynthesis is catalyzed by prostaglandin G/H synthases, more commonly known as cyclooxygenases (COX). nih.govdrugbank.com Both major isoforms, COX-1 and COX-2, can metabolize DGLA. ipinnovative.comcaymanchem.com These enzymes exhibit dual functions: a cyclooxygenase activity that converts DGLA into the unstable intermediate Prostaglandin G1 (PGG1), and a peroxidase activity that rapidly reduces PGG1 to Prostaglandin H1 (PGH1). ipinnovative.com PGH1 is the direct precursor to PGE1. interscienceinstitute.comloinc.org

While both COX isoforms process DGLA, studies have shown differences in their metabolic efficiency. Research comparing the two enzymes indicates that COX-2 is significantly more efficient at converting DGLA than COX-1. This differential metabolism has implications for the cellular synthesis of PGE1 under various physiological and pathological conditions. lipidmaps.orgarvojournals.org

| Enzyme | Substrate | Key Product | Research Finding |

| Cyclooxygenase-1 (COX-1) | Dihomo-gamma-linolenic Acid (DGLA) | Prostaglandin H1 (PGH1) | Shows lower efficiency in metabolizing DGLA compared to COX-2. lipidmaps.orgarvojournals.org |

| Cyclooxygenase-2 (COX-2) | Dihomo-gamma-linolenic Acid (DGLA) | Prostaglandin H1 (PGH1) | Demonstrates significantly higher efficiency in converting DGLA to its prostaglandin endoperoxide precursor than COX-1. lipidmaps.orgarvojournals.org |

The final step in the biosynthesis of PGE1 is the isomerization of the endoperoxide intermediate PGH1. This reaction is catalyzed by a class of enzymes known as prostaglandin E synthases (PGES). These terminal synthases convert PGH1 into the biologically active PGE1. sigmaaldrich.com While several PGES enzymes have been identified for the synthesis of PGE2 from PGH2, such as microsomal prostaglandin E synthase-1 (mPGES-1), the specific synthases that preferentially utilize PGH1 are a subject of ongoing research. wikipedia.org The expression and activity of these synthases are critical regulatory points that determine the ultimate cellular output of PGE1.

Role of Cyclooxygenases (COX-1 and COX-2) in PGE1 Biosynthesis

Catabolism and Inactivation of Prostaglandin E1

The biological actions of PGE1 are terminated through rapid enzymatic degradation. This process primarily occurs in tissues with high enzymatic activity, such as the lungs and placenta. nih.gov

The key enzyme responsible for the inactivation of PGE1 is 15-hydroxyprostaglandin dehydrogenase (15-PGDH). nih.govmedchemexpress.com This enzyme catalyzes the oxidation of the hydroxyl group at the C-15 position of the PGE1 molecule. This single conversion results in the formation of 15-keto-PGE1, a metabolite with significantly reduced biological activity. nih.govcaymanchem.com The activity of 15-PGDH is a major factor controlling the systemic half-life and bioavailability of PGE1. scbt.com The stereoisomer 15(R)-PGE1 is known to be a non-competitive inhibitor of 15-PGDH. medchemexpress.comcaymanchem.com

| Enzyme | Substrate | Product | Specific Activity in Tissue Homogenates (nmol/h/mg protein) |

| 15-Hydroxyprostaglandin Dehydrogenase (15-OH-PGDH) | Prostaglandin E1 | 15-keto-PGE1 | Human Foreskin: 0.22, Rabbit Lung: 1.65, Human Placenta: 5.29. nih.gov |

Following the initial action of 15-PGDH, further metabolic steps occur. The double bond at C-13 of 15-keto-PGE1 can be reduced by a prostaglandin reductase, leading to the formation of 15-keto-13,14-dihydro-PGE1, also known as 15-keto-PGE0. nih.gov

| Metabolite Name | Alternative Name | Formation Pathway | Biological Activity |

| 15-keto-Prostaglandin E1 | 15-keto-PGE1 | Oxidation of PGE1 by 15-PGDH. nih.gov | Greatly reduced. nih.gov |

| 13,14-dihydro-Prostaglandin E1 | PGE0 | Reduction of the C-13 double bond of PGE1. nih.govpopline.org | Biologically active. popline.orgamazon.de |

| 15-keto-13,14-dihydro-Prostaglandin E1 | 15-keto-PGE0 | Reduction of 15-keto-PGE1 or oxidation of PGE0. nih.gov | Inactive. |

| tetranor-Prostaglandin E1 | tetranor-PGE1 | Formed via β-oxidation of PGE1 and PGE2 metabolites. caymanchem.com | Urinary metabolite. caymanchem.com |

Molecular Mechanisms of Action and Signal Transduction of Prostaglandin E1

Prostaglandin (B15479496) E Receptor (EP Receptor) Subtypes and Binding Affinity

Prostaglandin E1 mediates its diverse biological effects by binding to and activating a family of four distinct G-protein coupled receptors (GPCRs) designated as EP1, EP2, EP3, and EP4. These receptor subtypes exhibit unique tissue distribution, couple to different G-proteins, and consequently, trigger distinct intracellular signaling cascades. The affinity of prostaglandin E1 for each EP receptor subtype varies, which contributes to the specificity of its actions in different physiological contexts. While primarily acting through EP receptors, prostaglandin E1 has also been shown to interact with the prostaglandin I (IP) receptor.

The binding affinities of prostaglandin E1 for the various EP receptor subtypes are crucial in determining the predominant signaling pathways activated at physiological concentrations. The table below summarizes the binding affinities, typically represented by the dissociation constant (Kd) or the inhibition constant (Ki), of prostaglandin E1 for each human EP receptor subtype. Lower values indicate higher binding affinity.

| Receptor Subtype | Binding Affinity (Ki, nM) | G-Protein Coupling | Primary Signaling Pathway |

| EP1 | 15 | Gq | PLC activation, Ca2+ mobilization |

| EP2 | 25 | Gs | Adenylyl cyclase activation, cAMP production |

| EP3 | 1.3 | Gi, Gs, Gq | Inhibition/stimulation of adenylyl cyclase, PLC activation |

| EP4 | 0.8 | Gs | Adenylyl cyclase activation, cAMP production |

| IP | 27 | Gs | Adenylyl cyclase activation, cAMP production |

The EP1 receptor is characterized by its coupling to the Gq family of G-proteins. Upon binding of prostaglandin E1, the activated Gαq subunit stimulates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The resulting increase in intracellular calcium concentration activates various downstream effectors, including calcium-dependent protein kinases, leading to a cellular response.

The EP2 receptor is coupled to the stimulatory G-protein, Gs. Activation of the EP2 receptor by prostaglandin E1 leads to the dissociation of the Gαs subunit, which then binds to and activates adenylyl cyclase. This enzyme catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The accumulation of intracellular cAMP activates protein kinase A (PKA), which then phosphorylates various downstream target proteins, thereby modulating cellular functions such as gene transcription and enzyme activity.

The EP3 receptor is unique among the EP receptors due to its ability to couple to multiple types of G-proteins, including Gi, Gs, and Gq, arising from alternative splicing of its C-terminal tail. This diversity in G-protein coupling allows the EP3 receptor to exert complex and often modulatory effects on intracellular signaling. The most common coupling is to Gi, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. However, different splice variants can also couple to Gs, stimulating adenylyl cyclase, or to Gq, activating the PLC-IP3-Ca2+ pathway. This pleiotropic signaling capacity enables the EP3 receptor to fine-tune cellular responses to prostaglandin E1.

Similar to the EP2 receptor, the EP4 receptor is coupled to Gs and its activation by prostaglandin E1 results in the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. The elevated cAMP activates PKA, which mediates many of the downstream effects. While both EP2 and EP4 receptors signal through the Gs-cAMP pathway, they can differ in their downstream signaling and physiological roles, which may be attributed to differences in receptor desensitization, trafficking, and compartmentalization of signaling components.

EP4 Receptor: Gs-coupled Signaling and cAMP-PKA Pathway Activation

Downstream Signaling Cascades Activated by Prostaglandin E1

The initial binding of prostaglandin E1 to its receptors and the subsequent activation of G-proteins trigger a cascade of downstream signaling events that ultimately determine the cellular response. These cascades involve a multitude of second messengers and protein kinases, leading to changes in gene expression, protein synthesis, and cellular function.

The table below summarizes the key downstream signaling molecules and their roles following the activation of each receptor by prostaglandin E1.

| Receptor | G-Protein | Primary Effector | Second Messenger | Key Downstream Kinase |

| EP1 | Gq | Phospholipase C (PLC) | IP3, DAG | Protein Kinase C (PKC), CaMKII |

| EP2 | Gs | Adenylyl Cyclase | cAMP | Protein Kinase A (PKA) |

| EP3 | Gi | Adenylyl Cyclase (inhibition) | ↓ cAMP | - |

| Gs | Adenylyl Cyclase (stimulation) | ↑ cAMP | Protein Kinase A (PKA) | |

| Gq | Phospholipase C (PLC) | IP3, DAG | Protein Kinase C (PKC), CaMKII | |

| EP4 | Gs | Adenylyl Cyclase | cAMP | Protein Kinase A (PKA), PI3K/Akt |

| IP | Gs | Adenylyl Cyclase | cAMP | Protein Kinase A (PKA) |

Activation of the Gq-coupled EP1 receptor leads to the mobilization of intracellular calcium, which can activate calcium/calmodulin-dependent protein kinase II (CaMKII) and, along with DAG, protein kinase C (PKC). These kinases phosphorylate a wide range of target proteins, influencing processes such as smooth muscle contraction and neurotransmission.

The Gs-coupled EP2 and EP4 receptors , as well as the IP receptor, signal primarily through the cAMP-PKA pathway. PKA can phosphorylate transcription factors such as the cAMP response element-binding protein (CREB), leading to changes in gene expression. In addition to PKA, the EP4 receptor has also been shown to activate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is important for cell survival and proliferation.

The diverse signaling potential of the EP3 receptor allows for more nuanced regulation. By coupling to Gi, it can antagonize the effects of Gs-coupled receptors by decreasing cAMP levels. Conversely, its ability to couple to Gs or Gq in certain contexts allows it to mimic the signaling of other EP receptor subtypes.

Cyclic AMP (cAMP)-Protein Kinase A (PKA) Pathway Activation and Regulation

The activation of the cyclic AMP (cAMP)-Protein Kinase A (PKA) pathway is a primary signaling mechanism for Prostaglandin E1 (PGE1), particularly through its interaction with EP2 and EP4 receptors. nih.govfrontiersin.org These receptors are coupled to the stimulatory G protein (Gs), which, upon activation by PGE1, stimulates adenylyl cyclase to synthesize cAMP from ATP. nih.govoup.com The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). nih.gov

PKA is a key enzyme that phosphorylates a multitude of downstream target proteins, thereby regulating a wide array of cellular functions. semanticscholar.org For instance, in human embryonic kidney (HEK)-293 cells, PGE1 triggers a transient increase in cAMP concentration near the plasma membrane. nih.gov This localized cAMP signal is shaped by the PKA-mediated stimulation of phosphodiesterase 4 (PDE4) activity, which in turn degrades cAMP, creating a negative feedback loop. nih.gov

The significance of the cAMP-PKA pathway in PGE1's action is evident in various cell types. In Madin-Darby canine kidney (MDCK) cells, both PGE1 and the cAMP analog 8-bromo-cAMP stimulate the promoter activity of the Na+,K+-ATPase β1 subunit, an effect that is inhibited by a PKA inhibitory peptide. nih.gov Furthermore, in human medulloblastoma cells, PGE1, acting through the EP4 receptor, enhances cAMP-PKA activity, which leads to the phosphorylation and subsequent degradation of the GLI2 protein, a key component of the Hedgehog signaling pathway. aacrjournals.orgnih.gov This demonstrates a direct link between PGE1-induced cAMP-PKA signaling and the regulation of other critical cellular pathways.

The regulation of this pathway is complex and can be influenced by the specific EP receptor subtype involved. While EP2 and EP4 receptors stimulate cAMP production, some isoforms of the EP3 receptor are coupled to the inhibitory G protein (Gi), which inhibits adenylyl cyclase and leads to a decrease in intracellular cAMP levels. frontiersin.orgnih.gov This dual regulation allows PGE1 to exert opposing effects in different tissues or even within the same tissue, depending on the predominant EP receptor subtype expressed.

Table 1: Key Research Findings on PGE1 and the cAMP-PKA Pathway

| Cell Type/Model | Key Finding | Reference |

| Human Embryonic Kidney (HEK)-293 Cells | PGE1 induces a transient, localized increase in cAMP near the plasma membrane, regulated by PKA-mediated PDE4 activation. | nih.gov |

| Madin-Darby Canine Kidney (MDCK) Cells | PGE1 stimulates Na+,K+-ATPase β1 subunit promoter activity via a cAMP-dependent mechanism. | nih.gov |

| Human Medulloblastoma Cells | PGE1, via the EP4 receptor, elevates cAMP-PKA signaling, leading to GLI2 protein degradation. | aacrjournals.orgnih.gov |

| Rabbit Atrial Cells | PGE1 inhibits isoproterenol-stimulated L-type Ca2+ current through an EP3 receptor-mediated, cAMP-dependent pathway. | nih.gov |

Phosphoinositide Hydrolysis and Protein Kinase C (PKC) Activation

In addition to the cAMP-PKA pathway, Prostaglandin E1 (PGE1) can also signal through the phosphoinositide hydrolysis pathway, leading to the activation of Protein Kinase C (PKC). This signaling cascade is primarily initiated by the binding of PGE1 to the EP1 receptor subtype, which is coupled to the Gq class of G proteins. frontiersin.orgwikipedia.org

Upon activation by PGE1, the Gq protein stimulates the enzyme phospholipase C (PLC). nih.gov PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov

IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. frontiersin.org The resulting increase in intracellular Ca2+ concentration, along with DAG, activates various isoforms of Protein Kinase C (PKC). wikipedia.org Activated PKC then phosphorylates a wide range of substrate proteins, thereby modulating numerous cellular processes.

Evidence for PGE1-mediated activation of the PLC-PKC pathway has been observed in various cell types. For example, in Madin-Darby canine kidney (MDCK) cells, the stimulatory effect of PGE1 on Na,K-ATPase β1 subunit gene transcription is mediated by both EP1 and EP2 receptors. nih.gov The involvement of the EP1 receptor and the subsequent PKC activation is supported by the finding that a PKC inhibitor can partially block the PGE1-induced stimulation. nih.gov This suggests a cooperative or interactive role between the PKA and PKC pathways in mediating the effects of PGE1 in these cells. nih.gov

Table 2: Research Findings on PGE1 and the Phosphoinositide Hydrolysis/PKC Pathway

| Cell Type/Model | Key Finding | Reference |

| Madin-Darby Canine Kidney (MDCK) Cells | PGE1 stimulates Na,K-ATPase β1 subunit gene transcription in part through Gq-coupled EP1 receptors and subsequent PKC activation. | nih.gov |

| General Mechanism | EP1 receptor activation by prostaglandins (B1171923) leads to Gq-mediated PLC activation, resulting in increased intracellular Ca2+ and PKC activation. | frontiersin.orgwikipedia.org |

Mitogen-Activated Protein Kinase (MAPK/ERK) Signaling Pathway Modulation

Prostaglandin E1 (PGE1) has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, in various cell types. This modulation can either be stimulatory or inhibitory, depending on the cellular context and the specific EP receptor subtypes involved.

In human dermal fibroblasts, a liposomal formulation of PGE1 (Lipo-PGE1) was found to suppress collagen production by activating the ERK/Ets-1 signaling pathway. plos.orgcapes.gov.br Lipo-PGE1 directly induced the phosphorylation of ERK, and this effect was crucial for the observed inhibition of collagen gene expression. plos.orgcapes.gov.br The use of an ERK-specific inhibitor, PD98059, reversed the inhibitory effects of Lipo-PGE1 on collagen production, confirming the central role of the ERK pathway in this process. plos.orgcapes.gov.br

Conversely, in other cellular contexts, PGE1 can have an inhibitory effect on MAPK/ERK signaling. For instance, in a study on Angiotensin II-induced cardiac hypertrophy, PGE1 was found to suppress the activation of the MAPK signaling pathway. researchgate.netnih.gov This protective effect of PGE1 was mediated through the EP3 receptor and the upregulation of Netrin-1, which in turn inhibited the downstream MAPK signaling. researchgate.netnih.gov

Furthermore, in rabbit synovial fibroblasts, PGE1 has been shown to inhibit ERK activation. nih.gov This is in contrast to the effect of cyclooxygenase inhibitors, which deplete PGE1 and lead to the stimulation of ERK. nih.gov These findings highlight the complex and often opposing roles of PGE1 in regulating the MAPK/ERK pathway. The specific outcome of PGE1 signaling on this pathway appears to be highly dependent on the cell type, the expression of different EP receptor subtypes, and the interplay with other signaling molecules.

Table 3: Research Findings on PGE1 and the MAPK/ERK Signaling Pathway

| Cell Type/Model | Key Finding | Reference |

| Human Dermal Fibroblasts | Lipo-PGE1 suppresses collagen production via activation of the ERK/Ets-1 signaling pathway. | plos.orgcapes.gov.br |

| Cardiomyocytes (Angiotensin II-induced hypertrophy model) | PGE1 ameliorates cardiac hypertrophy by suppressing the MAPK signaling pathway through EP3 receptor activation and Netrin-1 upregulation. | researchgate.netnih.gov |

| Rabbit Synovial Fibroblasts | PGE1 inhibits ERK activation, contrasting with the stimulatory effect of COX inhibitors that deplete PGE1. | nih.gov |

| MC3T3 Osteoblast-like Cells | PGE1 signaling through p38 and ERK increases VEGF synthesis and ALP activity, with p38 being downstream of cAMP and PKA. | frontiersin.org |

AKT/mTOR Signaling Pathway Interactions

Prostaglandin E1 (PGE1) has been demonstrated to interact with the AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. karger.comgenome.jpnih.gov The nature of this interaction can be either inhibitory or stimulatory, depending on the cellular context and the specific EP receptor subtypes involved.

In a study on diabetes-induced phenotypic switching of vascular smooth muscle cells (VSMCs), PGE1 was found to inhibit the activation of the AKT/mTOR pathway. karger.comresearchgate.net Under high glucose conditions, which typically activate this pathway, PGE1 treatment significantly suppressed the phosphorylation of both AKT and mTOR. karger.comresearchgate.net This inhibitory effect on the AKT/mTOR pathway was linked to the activation of autophagy, suggesting that PGE1 can modulate cellular metabolism and survival through this mechanism. karger.com The use of an AKT inhibitor, MK2206, mimicked the effect of PGE1 by reducing the phosphorylation of mTOR, further supporting the role of PGE1 in downregulating this pathway. researchgate.net

Conversely, in other cell types, PGE1 or its signaling through certain EP receptors can lead to the activation of the AKT pathway. For instance, in prostate cancer cells, the EP4 receptor, which can be activated by PGE1, has been shown to signal through the PI3K-Akt pathway to promote cell proliferation and invasion. spandidos-publications.com In this context, the activation of the AKT pathway is a key downstream event of EP4 receptor signaling, alongside the cAMP-PKA pathway. spandidos-publications.com

These findings indicate that PGE1's influence on the AKT/mTOR pathway is highly context-dependent. The specific EP receptor subtype expressed in the cell, as well as the cellular environment and the presence of other signaling molecules, likely determines whether PGE1 will have an inhibitory or a stimulatory effect on this crucial signaling cascade.

Table 4: Research Findings on PGE1 and the AKT/mTOR Signaling Pathway

| Cell Type/Model | Key Finding | Reference |

| Vascular Smooth Muscle Cells (VSMCs) under high glucose | PGE1 inhibits the phosphorylation of both AKT and mTOR, leading to the activation of autophagy. | karger.comresearchgate.net |

| Prostate Cancer Cells | The EP4 receptor, a target for PGE1, can activate the PI3K-Akt signaling pathway to promote cell proliferation and invasion. | spandidos-publications.com |

| General Mechanism | The PI3K-Akt pathway is a central regulator of cell proliferation and survival, and its alteration is common in human cancer. | nih.gov |

Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel (HCN) Modulation

Prostaglandin E1 (PGE1) has been identified as a significant modulator of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, particularly in the context of nociception. nih.govresearchgate.netmdpi.com HCN channels are ion channels that play a crucial role in setting the resting membrane potential and controlling neuronal excitability. researchgate.net

In trigeminal ganglion (TG) neurons, PGE1 has been shown to enhance the activity of HCN channels, leading to increased neuronal excitability. nih.govresearchgate.netmdpi.com This effect is mediated through the EP2 receptor and the subsequent activation of the adenylyl cyclase/cAMP signaling pathway. nih.govresearchgate.net The increased intracellular cAMP directly binds to the HCN channels, facilitating their opening and leading to an augmented inward current (Ih). nih.gov

Research has demonstrated that the application of PGE1 to TG neurons results in a dose-dependent increase in the Ih current, with a median effective dose (ED50) of 29.3 nM. nih.govresearchgate.net This facilitation of Ih current by PGE1 can be blocked by an adenylyl cyclase inhibitor (MDL12330A) and an EP2 receptor antagonist (AH6809), confirming the involvement of the EP2 receptor-cAMP pathway. nih.govresearchgate.net Furthermore, the application of a cAMP analog, 8-bromo-cAMP, mimics the effect of PGE1, providing further evidence for the direct role of cAMP in HCN channel modulation. nih.gov

The functional consequence of this modulation is an increase in the excitability of nociceptive neurons. researchgate.net In animal models, the intradermal injection of PGE1 has been shown to induce mechanical allodynia, a state of increased sensitivity to pain. nih.govresearchgate.netmdpi.com This effect is blocked by both a general HCN channel blocker (CsCl) and the EP2 receptor antagonist AH6809, directly linking the PGE1-EP2-HCN channel pathway to pain sensation. nih.govresearchgate.net These findings suggest that PGE1's modulation of HCN channels is a key molecular mechanism underlying its role as a pain mediator. nih.govmdpi.com

Table 5: Research Findings on PGE1 and HCN Channel Modulation

| Cell Type/Model | Key Finding | Reference |

| Trigeminal Ganglion (TG) Neurons | PGE1 enhances HCN channel activity and neuronal excitability via the EP2 receptor and cAMP pathway. | nih.govresearchgate.netmdpi.com |

| Rat TG Neurons | PGE1 facilitates Ih current in a dose-dependent manner (ED50 = 29 nM), an effect blocked by adenylyl cyclase and EP2 receptor inhibitors. | nih.govresearchgate.net |

| Mouse Orofacial Pain Model | Intradermal PGE1 induces mechanical allodynia, which is blocked by HCN channel and EP2 receptor antagonists. | nih.govresearchgate.netmdpi.com |

Intracellular Targets and Transcription Factor Modulation

The signaling cascades initiated by Prostaglandin E1 (PGE1) ultimately converge on the regulation of intracellular targets, including transcription factors, which in turn modulate the expression of specific genes. This regulation of gene expression is a key mechanism by which PGE1 exerts its long-term physiological effects.

CREB Activation and Gene Expression Regulation

A crucial intracellular target of Prostaglandin E1 (PGE1) signaling is the cAMP response element-binding protein (CREB), a transcription factor that plays a pivotal role in regulating the expression of a wide array of genes. researchgate.nettmc.edu The activation of CREB is a common downstream event of the cAMP-PKA pathway, which is initiated by the binding of PGE1 to EP2 and EP4 receptors. aacrjournals.orgresearchgate.net

Upon an increase in intracellular cAMP levels and subsequent activation of PKA, the catalytic subunit of PKA translocates to the nucleus and phosphorylates CREB at a specific serine residue (Ser-133). semanticscholar.org This phosphorylation event is critical for the activation of CREB, enabling it to bind to specific DNA sequences known as cAMP response elements (CREs) located in the promoter regions of target genes. oup.comsemanticscholar.org Once bound to CREs, phosphorylated CREB recruits co-activators, such as the CREB-binding protein (CBP), to initiate the transcription of these genes. researchgate.net

The role of PGE1 in activating CREB and regulating gene expression has been demonstrated in various cellular contexts. In pulmonary artery smooth muscle cells (PASMCs), PGE1 has been shown to restore the expression of the tumor suppressor protein PTEN by elevating the phosphorylated levels of CREB. researchgate.net This effect is dependent on the PKA pathway, as a PKA inhibitor blocks the PGE1-induced phosphorylation of CREB and subsequent PTEN expression. researchgate.net

Furthermore, in human epidermal keratinocytes, PGE1 has been found to enhance the activity of CREB, which contributes to its protective effect against sorafenib-induced toxicity. nih.gov In this system, the expression of anti-apoptotic proteins was found to be dependent on CREB activity. nih.gov

The interaction between CREB and other transcription factors, such as Sp1, has also been implicated in PGE1-mediated gene regulation. In Madin-Darby canine kidney cells, both CREB and Sp1 have been shown to bind to a prostaglandin-responsive element in the promoter of the Na,K-ATPase β1 subunit gene, and their interaction is important for the stimulatory effect of PGE1 on the gene's transcription. nih.gov

These findings collectively highlight the central role of CREB as a mediator of PGE1's effects on gene expression, linking the initial signaling events at the cell membrane to long-term changes in cellular function.

Table 6: Research Findings on PGE1 and CREB Activation

| Cell Type/Model | Key Finding | Reference |

| Pulmonary Artery Smooth Muscle Cells (PASMCs) | PGE1 restores PTEN expression by increasing the phosphorylation of CREB in a PKA-dependent manner. | researchgate.net |

| Human Epidermal Keratinocytes | PGE1 enhances CREB activity, contributing to its protective effects against sorafenib-induced toxicity. | nih.gov |

| Madin-Darby Canine Kidney (MDCK) Cells | PGE1 stimulates Na,K-ATPase β1 subunit gene transcription through a prostaglandin-responsive element that binds both CREB and Sp1. | nih.gov |

| Human Medulloblastoma Cells | PGE1 activates a CRE-luciferase reporter in a dose-dependent manner, indicating activation of the cAMP-CREB pathway. | aacrjournals.org |

NF-κB Pathway Modulation

Prostaglandin E1 (PGE1) demonstrates complex and sometimes contrasting modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation, immunity, and cell survival. Research indicates that PGE1 can exert both inhibitory and activating effects on this pathway, depending on the cellular context and experimental model.

In certain contexts, PGE1 functions as an anti-inflammatory agent by negatively regulating the NF-κB pathway. frontiersin.orgfrontiersin.org In studies involving cardiomyocytes, PGE1 treatment was shown to prevent the release of pro-inflammatory cytokines such as Interleukin-2 (IL-2), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). nih.gov This effect was linked to the inactivation of the NF-κB signaling pathway, specifically by attenuating the expression of the phosphorylated p65 subunit of NF-κB. nih.gov The inhibition of inflammatory cytokine production by PGE1 is considered a primary contributor to its cytoprotective effects in this model. nih.gov This anti-inflammatory role is supported by findings that PGE1 can inhibit neutrophil activation, a process often driven by NF-κB. frontiersin.orgfrontiersin.org

Conversely, other studies have identified a protective role for PGE1 that involves the activation of NF-κB. In a study on D-galactosamine-treated rat hepatocytes, pre-administration of PGE1 induced a rapid translocation of NF-κB into the nucleus. researchgate.net This activation was closely correlated with a reduction in the cytoplasmic expression of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. researchgate.netnih.gov In this model, NF-κB activation is suggested to be a protective mechanism against toxin-induced cell death. researchgate.net However, other research has shown that in specific kidney cell lines, PGE1 does not modulate NF-κB binding activity, highlighting the cell-type-specific nature of its effects. physiology.org

This dual regulatory capacity suggests that PGE1's influence on the NF-κB pathway is highly dependent on the specific receptors engaged and the downstream signaling cascades present in different cell types. For instance, EP4 receptor activation can suppress NF-κB activation in some cells. wikipedia.org

Table 1: Research Findings on PGE1 Modulation of the NF-κB Pathway

| Cell/Tissue Type | Experimental Model | Effect on NF-κB Pathway | Observed Downstream Consequences | Reference(s) |

| Rat Cardiomyocytes | Hypoxia/Reperfusion | Inactivation | Attenuated expression of phosphorylated p65; prevented release of pro-inflammatory cytokines (IL-2, IL-6, TNF-α). | nih.gov |

| Rat Hepatocytes | D-galactosamine-induced toxicity | Activation | Induced rapid translocation of NF-κB to the nucleus; reduced cytoplasmic IκBα expression. | researchgate.netnih.gov |

| RAW264.7 cells | General Anti-inflammatory | Inhibition | Contributes to anti-inflammatory effects by inhibiting the NF-κB pathway. | frontiersin.org |

| LLC-PK1 Cells (Porcine Kidney) | Agonist Treatment | No significant modulation | Did not modulate NF-κB binding activity. | physiology.org |

Hypoxia-Inducible Factor 1 Alpha (HIF-1α) Pathway Regulation

Prostaglandin E1 (PGE1) has been identified as a significant regulator of the Hypoxia-Inducible Factor 1 alpha (HIF-1α) pathway. HIF-1α is a master transcriptional regulator of the cellular response to hypoxia and plays a key role in angiogenesis, cell survival, and metabolism.

Notably, PGE1 can induce the expression and activation of HIF-1α even under non-hypoxic (normoxic) conditions. nih.govnih.gov In studies using human aortic smooth muscle cells (HASMCs) and human umbilical vein endothelial cells (HUVECs), treatment with PGE1 led to a dose- and time-dependent increase in HIF-1α protein levels. nih.govnih.gov This activation of HIF-1 subsequently drives the expression of its downstream target genes, including Vascular Endothelial Growth Factor (VEGF) and Glucose Transporter 1 (GLUT1), which are crucial for angiogenesis and glucose metabolism, respectively. nih.govresearchgate.net

The mechanism for this activation is dependent on specific E-prostanoid (EP) receptors. Research using selective EP receptor agonists and antagonists has revealed that the EP1 and EP3 receptors are critical for PGE1-induced HIF-1 activation in vascular-derived cells. nih.govnih.govresearchgate.net The activation of these receptors initiates downstream signaling pathways that lead to the accumulation of HIF-1α protein. nih.govresearchgate.net

Furthermore, PGE1 preconditioning has been shown to activate the HIF-1α pathway in mesenchymal stem cells (MSCs) exposed to oxidative stress. nih.gov This activation reduces apoptosis by increasing the expression of the anti-apoptotic protein Bcl-2. nih.gov It also enhances the expression of CXCR4, a chemokine receptor that improves the migration and homing of MSCs to injury sites, and boosts VEGF secretion. nih.gov The protective effects of PGE1 in this context were blocked by a HIF pathway inhibitor, confirming the central role of HIF-1α. nih.gov

However, in a model of acute aristolochic acid nephropathy, PGE1 treatment was found to reduce the expression of HIF-1α in kidney tissue, suggesting that it ameliorated hypoxia in the damaged renal microvasculature. tandfonline.com This indicates that the regulatory role of PGE1 on the HIF-1α pathway can be context-dependent, either directly activating the pathway or indirectly reducing its expression by alleviating tissue hypoxia. tandfonline.com

Table 2: Research Findings on PGE1 Regulation of the HIF-1α Pathway

| Cell/Tissue Type | Experimental Condition | Effect on HIF-1α | Mediating Receptors | Observed Downstream Consequences | Reference(s) |

| Human Aortic Smooth Muscle Cells (HASMCs) | Non-hypoxic (20% O2) | Increased protein expression and activation | EP1, EP3 | Increased mRNA expression of VEGF and GLUT1. | nih.govresearchgate.netresearchgate.net |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Non-hypoxic (20% O2) | Increased protein expression and activation | EP1, EP3 | Increased mRNA expression of VEGF and GLUT1; increased vascular permeability. | nih.govresearchgate.netresearchgate.net |

| Mesenchymal Stem Cells (MSCs) | Oxidative stress (H2O2) | Increased protein levels | Not specified | Reduced apoptosis; increased Bcl-2 and CXCR4 expression; increased VEGF secretion and cell migration. | nih.gov |

| Rat Kidney Tissue | Aristolochic Acid Nephropathy | Decreased expression | Not specified | Amelioration of hypoxia; increased VEGF expression and microvascular density. | tandfonline.com |

GLI2 Amplification–Associated Activation of the Hedgehog Pathway

Prostaglandin E1 (PGE1) acts as a potent antagonist of the Hedgehog (HH) signaling pathway, a crucial pathway in embryonic development and oncogenesis. nih.govaacrjournals.org Its mechanism of inhibition is particularly relevant in cancers that have developed resistance to standard Hedgehog pathway inhibitors, such as those with amplification of the GLI2 transcriptional mediator. nih.govaacrjournals.orgaacrjournals.org

The primary target of PGE1 in this pathway is the GLI Family Zinc Finger 2 (GLI2) protein. nih.gov Aberrant activation of the Hedgehog pathway often involves the ciliary translocation and accumulation of GLI2, which is a key step for its function as a transcriptional activator. nih.govaacrjournals.org PGE1 was identified in a high-content screening as a molecule that inhibits this ciliary accumulation of GLI2. nih.govresearchgate.net

The molecular mechanism of this inhibition is initiated by the binding of PGE1 to the E-prostanoid 4 receptor (EP4), which has been found to localize to the primary cilium (PC), the signaling hub for the Hedgehog pathway. nih.govaacrjournals.org PGE1 has a high binding affinity for the EP4 receptor. wikipedia.org Activation of the EP4 receptor by PGE1 triggers an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. aacrjournals.org This elevation in cAMP enhances the activity of Protein Kinase A (PKA). aacrjournals.org

Activated PKA then directly phosphorylates the GLI2 protein. aacrjournals.orgnih.gov This phosphorylation event serves as a signal that primes GLI2 for subsequent ubiquitination and degradation by the proteasome. nih.govaacrjournals.orgnih.gov By promoting its degradation, PGE1 effectively reduces the levels of active GLI2, thereby attenuating Hedgehog pathway signaling. aacrjournals.org This mechanism allows PGE1 to overcome resistance to Smoothened (SMO) antagonists that can be caused by mutations in SMO or by the amplification of the downstream effector GLI2. nih.govaacrjournals.org Research has shown that this action of PGE1 can effectively inhibit the growth of drug-refractory tumors, such as medulloblastoma xenografts with GLI2 amplification. nih.govaacrjournals.orgresearchgate.net

Table 3: Mechanistic Steps of PGE1 in Hedgehog Pathway Inhibition

| Step | Molecular Event | Key Proteins/Molecules Involved | Outcome | Reference(s) |

| 1. Receptor Binding | PGE1 binds to the EP4 receptor located on the primary cilium. | Prostaglandin E1, EP4 Receptor | Activation of the EP4 receptor. | nih.govaacrjournals.orgresearchgate.net |

| 2. Signal Transduction | Activated EP4 receptor stimulates an increase in intracellular cAMP. | cAMP | Activation of Protein Kinase A (PKA). | aacrjournals.org |

| 3. Protein Phosphorylation | PKA phosphorylates the GLI2 transcription factor. | PKA, GLI2 | Phosphorylated GLI2 is marked for degradation. | aacrjournals.orgnih.gov |

| 4. Protein Degradation | Phosphorylated GLI2 is ubiquitinated and subsequently degraded by the proteasome. | GLI2, Ubiquitin, Proteasome | Reduced levels of active GLI2 protein. | nih.govaacrjournals.orgnih.gov |

| 5. Pathway Inhibition | The degradation of GLI2 prevents its accumulation in the primary cilium and subsequent transcriptional activity. | GLI2 | Attenuation of Hedgehog pathway signaling and inhibition of tumor growth. | nih.govaacrjournals.orgresearchgate.net |

Cellular and Subcellular Effects of Prostaglandin E1

Effects on Smooth Muscle Physiology (Molecular/Cellular Basis)

PGE1 is a powerful regulator of smooth muscle tone, with its effects being highly dependent on the specific tissue and the receptor subtypes present. wikipedia.orgontosight.ai

Mechanisms of Vasodilation and Bronchodilation

PGE1 is a recognized potent vasodilator, a property it primarily achieves through the relaxation of vascular smooth muscle cells. wikipedia.orgstarship.org.nz This effect is mediated by its interaction with prostanoid receptors, particularly the EP2 and EP4 subtypes, which are coupled to the Gs protein. nih.govphysiology.orgnih.gov Binding of PGE1 to these receptors activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.govnih.gov The accumulation of cAMP activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and subsequent vasodilation. ashpublications.orgashpublications.org

In the context of bronchial smooth muscle, PGE1 is generally considered to induce relaxation, contributing to bronchodilation. nih.gov This action is also believed to be mediated through the cAMP signaling pathway, similar to its vasodilatory mechanism. physiology.orgnih.gov However, under certain inflammatory conditions, a paradoxical bronchoconstrictive effect has been hypothesized. nih.gov

Impact on Platelet Function and Hemostasis (Cellular Level)

PGE1 is a potent inhibitor of platelet aggregation, playing a crucial role in maintaining blood fluidity and preventing thrombosis. wikipedia.orgontosight.aistarship.org.nz

Adenylyl Cyclase Activation and Anti-aggregatory Mechanisms

The primary mechanism by which PGE1 inhibits platelet function is through the activation of adenylyl cyclase. nih.govresearchgate.net PGE1 binds to prostanoid receptors on the platelet surface, with studies suggesting that the prostacyclin (IP) receptor is the key mediator of its anti-aggregatory effects in humans, although it can also bind to other EP receptors. mdpi.comaustinpublishinggroup.comkarger.com

Binding to the IP receptor, which is coupled to the Gαs protein, stimulates adenylyl cyclase, leading to a significant increase in intracellular cAMP levels. ashpublications.orgnih.govkarger.com This rise in cAMP activates protein kinase A (PKA). ashpublications.orgkarger.com Activated PKA then phosphorylates several intracellular proteins that inhibit various stages of platelet activation. karger.com This includes the inhibition of phospholipase C activation, which in turn reduces the mobilization of intracellular calcium (Ca2+)—a critical step for platelet aggregation. nih.govresearchgate.net Furthermore, the cAMP/PKA pathway can interfere with the RhoA-Rho kinase signaling pathway, which is essential for the shape change that platelets undergo during activation. ashpublications.org By preventing thrombin-induced phosphorylation of myosin light chain phosphatase, PGE1 effectively blocks this shape change. ashpublications.org

The inhibitory effect of PGE1 on platelet aggregation is dose-dependent. frontiersin.org Research has also shown that neonatal platelets exhibit a heightened sensitivity to the inhibitory effects of PGE1 compared to adult platelets, which is attributed to higher basal and PGE1-induced cAMP levels and increased expression of the Gαs protein in neonatal platelets. karger.comnih.gov

| Agonist | PGE1 IC50 (Neonatal Platelets) | PGE1 IC50 (Adult Platelets) |

|---|---|---|

| ADP | 14 nM | 149 nM |

| Collagen | 117 nM | 491 nM |

Modulation of Immune Cell Function (Cellular and Receptor Specificity)

PGE1 exerts significant modulatory effects on various immune cells, influencing both innate and adaptive immune responses. drugbank.comoup.com

T-lymphocyte and B-lymphocyte Modulation

PGE1 has been shown to possess immunosuppressive properties, particularly concerning T-lymphocyte function. nih.gov It can inhibit the induction of effector T cells in a dose-dependent and reversible manner. nih.gov This effect appears to be indirect, mediated by the release of nonspecific suppressor lymphokines, and may involve a reduction in the secretion of or sensitivity to Interleukin-1 (IL-1). nih.gov Studies in chronic severe hepatitis B patients have indicated that PGE1 can decrease the expression of activation markers, such as CD69 and HLA-DR, on both CD4+ and CD8+ T cells. lcgdbzz.org Furthermore, PGE1 can inhibit the cytotoxic activity of T lymphocytes in vitro. lcgdbzz.org It has also been shown to suppress mitogen-induced blastogenesis in T cells. frontiersin.org

Regarding B-lymphocytes, PGE1 has demonstrated a selective action. jst.go.jpnih.gov At concentrations exceeding 10⁻⁶ M, PGE1 has a suppressive effect on in vitro immunoglobulin production by pokeweed mitogen-stimulated human peripheral blood lymphocytes. jst.go.jp In murine studies, administration of PGE1 led to a significant reduction in the number of B lymphocytes in the spleen. ashpublications.org The regulation of B cell activation by prostaglandins (B1171923) appears to be cell cycle-specific. oup.com

Macrophage and Dendritic Cell Activity Regulation

Prostaglandin (B15479496) E1 plays a significant role in modulating the activity of key immune cells, namely macrophages and dendritic cells (DCs). In a model of macrophage-dependent glomerulonephritis, a synthetic analog of PGE1 was found to suppress macrophage infiltration into the glomeruli and inhibit their activation. nih.gov This was evidenced by a reduction in the number of macrophages and decreased expression of Ia antigen, a marker of macrophage activation. nih.gov This suggests that PGE1 can temper inflammatory responses by controlling macrophage accumulation and function at sites of inflammation. nih.gov In alveolar macrophages, PGE1 has been shown to protect their antimicrobial functions while suppressing pro-inflammatory responses. researchgate.net

PGE1 also has a notable impact on dendritic cells, which are critical for initiating adaptive immune responses. Studies have shown that PGE1 can inhibit the maturation of dendritic cells. lcgdbzz.org This is characterized by the down-regulation of surface markers such as HLA-DR, CD83, and CD86, which are essential for antigen presentation and T-cell activation. lcgdbzz.org Furthermore, PGE1 treatment has been found to decrease the secretion of IL-12p70, a cytokine that promotes the development of T-helper 1 (Th1) cells. lcgdbzz.org While PGE1 alone can induce the expression of the DC marker CD1a, it is less potent than tumor necrosis factor-alpha (TNF-α) in upregulating other important co-stimulatory molecules like CD80, CD86, CD83, and CD40. scielo.brscielo.br However, when combined with TNF-α, PGE1 enhances the maturation of DCs, making their phenotype comparable to that induced by lipopolysaccharide (LPS), a potent immune stimulator. scielo.brscielo.br The combination of Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and PGE1 has been shown to effectively generate dendritic cells from the whole blood of acute myeloid leukemia (AML) patients, which can then mediate anti-leukemic responses. mdpi.comcapes.gov.bruni-muenchen.de

Table 1: Effects of Prostaglandin E1 on Macrophage and Dendritic Cell Activity

| Cell Type | Effect of Prostaglandin E1 | Key Findings | References |

|---|---|---|---|

| Macrophages | Suppression of infiltration and activation | Reduced macrophage numbers and Ia antigen expression in a model of glomerulonephritis. | nih.gov |

| Protection of antimicrobial function | Preserved antimicrobial activity while suppressing pro-inflammatory responses in alveolar macrophages. | researchgate.net | |

| Dendritic Cells | Inhibition of maturation | Down-regulation of HLA-DR, CD83, and CD86 surface markers; decreased IL-12p70 secretion. | lcgdbzz.org |

| Induction of CD1a expression | Can induce CD1a expression but is less potent than TNF-α for other co-stimulatory molecules. | scielo.brscielo.br | |

| Enhanced maturation with TNF-α | In combination with TNF-α, promotes DC maturation to a level comparable to LPS stimulation. | scielo.brscielo.br | |

| Generation from AML patient blood | Combined with GM-CSF, generates functional dendritic cells from AML patient samples. | mdpi.comcapes.gov.bruni-muenchen.de |

Influence on Cellular Growth, Proliferation, and Differentiation

Prostaglandin E1 exerts complex and often dualistic effects on cellular growth, proliferation, and differentiation, with its impact varying depending on the cell type and its state.

Cell Cycle Regulation Mechanisms

The influence of PGE1 on cell proliferation is closely tied to the cell cycle. In vascular smooth muscle cells, PGE1's effect is dependent on the phase of the cell cycle. physiology.org When added to quiescent, growth-arrested cells, PGE1 enhances DNA synthesis. physiology.org Conversely, in actively cycling cells, it acts as an antiproliferative agent, inhibiting DNA synthesis. physiology.orgnih.gov This inhibitory effect is observed when PGE1 is added during the G1 phase of the cell cycle, before the start of DNA synthesis. nih.gov Once cells have entered the S phase, PGE1 is no longer effective at inhibiting proliferation. nih.gov These effects are associated with an increase in intracellular cyclic AMP (cAMP) levels. physiology.orgnih.gov Similarly, in Swiss 3T3 cells, PGE1 and PGE2 have been shown to interact with prostaglandin F2alpha to regulate the initiation of DNA replication and cell division. pnas.orgnih.gov In contrast, in rat lenses, PGE1 has been found to inhibit mitotic activity in epithelial cells. arvojournals.org

Prostaglandin E1 in Adipogenesis and Osteogenesis (Cellular Models)

In the context of cell differentiation, PGE1 demonstrates varied effects. In models of adipogenesis, prolonged treatment of adipocytes with PGE1 leads to a down-regulation of Gi proteins, which in turn increases the basal rate of lipolysis. doi.org

Regarding osteogenesis, studies on rat bone-marrow osteoblast-like cells have shown that while both PGE1 and PGE2 stimulate cell growth, they have divergent effects on differentiation. spandidos-publications.com PGE1 was found to inhibit alkaline phosphatase activity, a marker of early osteoblast differentiation, while PGE2 enhanced it. spandidos-publications.com However, both prostaglandins significantly increased the synthesis of osteocalcin, a marker of later-stage osteoblast differentiation. spandidos-publications.com Morphological analysis revealed that PGE1 did not alter the polygonal shape of the osteoblast-like cells, whereas PGE2 caused them to elongate and develop cytoplasmic processes, suggesting that PGE2 promotes differentiation towards mature osteocytes, while PGE1 may slow down this process. spandidos-publications.com

Phenotypic Switching of Vascular Smooth Muscle Cells

Vascular smooth muscle cells (VSMCs) can switch between a contractile (differentiated) and a synthetic (dedifferentiated) phenotype. Prostaglandin E1 has been shown to influence this phenotypic modulation. In primary cultures of arterial smooth muscle cells, PGE1 initially stimulated the conversion from a contractile to a synthetic state, which was associated with an increased rate of DNA synthesis and mitosis. nih.gov However, at a later stage when the majority of cells were in the synthetic state, PGE1 inhibited DNA synthesis and proliferation. nih.gov In a model of diabetes-induced phenotypic switching of VSMCs, PGE1 was found to reverse this process, maintaining the differentiated phenotype. karger.comnih.gov This protective effect was associated with the activation of autophagy. karger.comnih.gov

Effects on Ion Transport and Fluid Balance (Cellular Mechanisms)

Prostaglandin E1 plays a role in regulating ion transport and fluid balance in various tissues, particularly in the kidney and colon.

Renal Tubular Cell Function

In renal tubular cells, PGE1 has demonstrated protective effects. In a model of diabetic nephropathy, PGE1 was shown to reduce the apoptosis of renal tubular cells, thereby alleviating kidney injury. nih.gov This protective effect involves the inhibition of the JNK/Bim signaling pathway. nih.gov Furthermore, PGE1 has been found to rescue defective ciliogenesis in renal tubular cells derived from patients with nephronophthisis, a type of kidney disease. biorxiv.org This suggests a role for PGE1 in maintaining the structure and function of primary cilia, which are important for renal tubular cell function. biorxiv.org In a canine renal epithelial cell line (MDCK), PGE1 stimulates chloride secretion from the basal to the apical side, an effect mediated by an increase in intracellular cyclic AMP. nih.gov This action is believed to contribute to the regulation of fluid and electrolyte balance in the kidney. nih.govahajournals.org

Modulation of Angiogenesis (Cellular and Molecular Basis)

Prostaglandin E1 (PGE1) modulates angiogenesis, the formation of new blood vessels from pre-existing ones, through a complex interplay of cellular and molecular mechanisms. Its pro-angiogenic effects are primarily mediated by its influence on endothelial cells, endothelial progenitor cells (EPCs), and the expression of key signaling molecules. oup.comoup.comoup.comscielo.br

A significant body of research indicates that PGE1 stimulates angiogenesis by upregulating the expression of Vascular Endothelial Growth Factor (VEGF), a potent mitogen for vascular endothelial cells. oup.comnih.govahajournals.orgnih.govsemanticscholar.org This upregulation has been observed in various cell types, including human adult cardiac myocytes and human coronary artery smooth muscle cells. oup.comnih.gov In human adult cardiac myocytes, PGE1 was found to cause a significant, up to three-fold increase in VEGF-1 production, an effect that was confirmed at the mRNA level. nih.gov This process is mediated, at least in part, through a cyclic AMP (cAMP)-dependent protein kinase A pathway. nih.govnih.gov

Furthermore, PGE1's influence on angiogenesis is linked to the activation of the Hypoxia-Inducible Factor 1 (HIF-1) pathway. nih.govsemanticscholar.orgresearchgate.net HIF-1 is a key transcription factor that controls the expression of genes involved in angiogenesis, including VEGF. nih.govsemanticscholar.orgviamedica.pl Under non-hypoxic conditions, PGE1 has been shown to induce the expression of HIF-1α protein and subsequently increase the expression of HIF-1 downstream genes like VEGF and GLUT1 in both human aortic smooth muscle cells (HASMCs) and human umbilical vein endothelial cells (HUVECs). nih.gov This activation of HIF-1 by PGE1 appears to be critical for its pro-angiogenic effects and is mediated through EP1 and EP3 receptors. nih.govsemanticscholar.org

PGE1 also promotes the proliferation and migration of endothelial cells, which are crucial steps in the angiogenic process. nih.govnih.gov Studies on HUVECs have demonstrated that PGE1 significantly increases cell proliferation and migration. nih.gov This effect is associated with the increased expression of VEGF and the phosphorylation of extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein kinase (MAPK). nih.gov The inhibition of these kinases was found to block PGE1-induced VEGF expression and suppress HUVEC proliferation and migration. nih.gov

In addition to mature endothelial cells, PGE1 exerts significant effects on endothelial progenitor cells (EPCs), which play a key role in vascular repair and neovascularization. oup.comoup.comnih.gov Research has shown that PGE1 treatment can increase the number of circulating EPCs and EPCs in the bone marrow. nih.gov It also enhances the functional capacity of EPCs, including their migratory response to stromal cell-derived factor-1 (SDF-1). nih.gov In the context of systemic sclerosis, a disease characterized by impaired angiogenesis, PGE1 treatment has been found to restore the levels of endothelial colony-forming cells (ECFCs) and colony-forming unit-endothelial cells (CFU-ECs) to normal levels. oup.comoup.com This restorative effect is thought to be mediated through the activation of protein kinase C (PKC) and Ca2+ signaling pathways, leading to upregulated VEGF expression. oup.comoup.com

Moreover, PGE1 has been shown to reduce apoptosis in EPCs, an effect mediated by the PI3-kinase pathway. nih.gov This anti-apoptotic effect, coupled with the enhanced migratory capacity, contributes to improved EPC function and enhanced angiogenesis. nih.gov The pro-angiogenic actions of PGE1 are also dependent on nitric oxide (NO), as the inhibition of NO synthase has been shown to prevent the PGE1-mediated increase in EPC numbers and function. nih.govjci.org

The following tables summarize key research findings on the cellular and molecular effects of Prostaglandin E1 on angiogenesis.

Table 1: Effect of Prostaglandin E1 on VEGF Expression and Angiogenesis

| Cell Type | PGE1 Effect | Key Findings | References |

| Human Adult Cardiac Myocytes (HACM) | Increased VEGF-1 Production | Up to 3-fold increase in VEGF-1 production, mediated by a cAMP-dependent protein kinase A. | nih.gov |

| Human Coronary Artery Smooth Muscle Cells (HCASMCs) | Increased VEGF Production | Significant increase in VEGF production compared to control. | oup.com |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Increased VEGF Expression, Proliferation, and Migration | Increased VEGF expression is time and dose-dependent. Involves phosphorylation of ERK and p38. | nih.gov |

| Murine Ischemic Limb | Induced Angiogenesis and Arteriogenesis | Sustained local release of PGE1 dose-dependently induced neovascularization and increased VEGF expression. | ahajournals.org |

| Human Aortic Smooth Muscle Cells (HASMCs) & HUVECs | Induced HIF-1α Protein Expression and VEGF mRNA Expression | PGE1 induced HIF-1 activation under non-hypoxic conditions, mediated by EP1 and EP3 receptors. | nih.govsemanticscholar.org |

| Human Dental Pulp Stem Cells | Promoted Proliferation and Angiogenesis | Combination with basic fibroblast growth factor enhanced the tubular formation ability of HUVECs. | cjter.com |

| Mesenchymal Stem Cells (MSCs) | Increased VEGF Secretion | Preconditioning with PGE1 increased VEGF secretion through the HIF pathway. | researchgate.netnih.gov |

Table 2: Effect of Prostaglandin E1 on Endothelial Progenitor Cells (EPCs)

| Study Focus | Key Findings | Molecular Mechanisms | References |

| EPC Function in Systemic Sclerosis | Restored CFU-EC and ECFC cluster formation to normal levels. | Activation of protein kinase C (PKC) and Ca2+ signaling pathways, upregulating VEGF expression. | oup.comoup.com |

| EPC Numbers and Function in Mice | Increased circulating and bone marrow EPCs. Enhanced neoangiogenesis and migratory capacity of EPCs. | Reduced apoptosis via PI3-kinase pathway. Dependent on nitric oxide (NO) production. | nih.gov |

| EPC Function in Chronic Cerebral Hypoperfusion Rats | Reduced the loss of endothelial progenitor cells (CD34-positive cells). | Sustained angiogenesis after bilateral common carotid artery occlusion. | frontiersin.org |

Regulatory Mechanisms of Prostaglandin E1 Action and Metabolism

Transcriptional and Post-translational Regulation of Biosynthetic Enzymes

The synthesis of PGE1 is a multi-step enzymatic process, and the regulation of the key enzymes involved is critical in controlling its production. The primary enzymes in this pathway are cyclooxygenases (COX-1 and COX-2), which convert arachidonic acid to prostaglandin (B15479496) H2 (PGH2), and prostaglandin E synthases (PGES), which then convert PGH2 to PGE2. While PGE1 is derived from dihomo-γ-linolenic acid (DGLA) via the COX pathway, the regulatory principles governing the synthases are often studied in the context of the more abundant PGE2.

Transcriptional Regulation:

The expression of genes encoding for prostaglandin synthases is subject to intricate transcriptional control by various stimuli. For instance, the expression of microsomal prostaglandin E synthase-1 (mPGES-1), an inducible enzyme often upregulated during inflammation, is controlled by several factors. In breast cancer cells, 17β-estradiol has been shown to robustly up-regulate mPGES-1 mRNA and protein levels through the recruitment of the estrogen receptor (ER) to an estrogen response element in the gene's promoter region. oup.com Proinflammatory cytokines such as tumor necrosis factor-alpha (TNFα) and interleukin-1β (IL-1β) also up-regulate mPGES-1 expression. oup.comjrheum.orgnih.gov Notably, a synergistic effect is observed when cells are treated with both 17β-estradiol and these cytokines, leading to enhanced mPGES-1 expression. oup.com

Transforming growth factor-β1 (TGF-β1) is another key regulator, known to induce the expression of COX-2 (also known as PTGS2) in osteoblastic cells. oup.comoup.com This induction occurs at the transcriptional level, with TGF-β1 stimulating the activity of the PGHS-2 promoter. oup.com The regulation of COX-2 is crucial as it is often the rate-limiting enzyme in prostaglandin synthesis during inflammatory responses. nih.gov

Post-translational Regulation:

Following translation, the activity and stability of prostaglandin biosynthetic enzymes are further modulated by post-translational modifications. pnas.org Glycosylation, for example, is a critical modification for COX-2. It affects the enzyme's activity and protects it from degradation via the proteasome. nih.gov

| Regulatory Factor | Target Enzyme | Effect on Expression/Activity | Cell/Tissue Context |

| 17β-Estradiol | mPGES-1 | Upregulation | Breast cancer cells oup.com |

| TNFα, IL-1β | mPGES-1, COX-2 | Upregulation | Breast cancer cells, Chondrocytes, Myometrial cells oup.comjrheum.orgnih.gov |

| TGF-β1 | COX-2 | Upregulation | Osteoblastic cells oup.comoup.com |

| Dexamethasone | mPGES-1 | Downregulation | Inflammatory conditions frontiersin.org |

| Glycosylation | COX-2 | Increased stability and activity | General nih.gov |

| Disulfide Bonds | PGT | Essential for function and trafficking | General biorxiv.org |

Receptor Desensitization and Downregulation Mechanisms

The cellular response to PGE1 is mediated by its binding to specific E-prostanoid (EP) receptors, which are G protein-coupled receptors (GPCRs). The sensitivity of target cells to PGE1 is dynamically regulated by processes that reduce the responsiveness of these receptors upon prolonged or repeated exposure to the agonist.

Homologous desensitization is a process where prolonged exposure to an agonist leads to a diminished response to that same agonist. differencebetween.com This is a receptor-specific phenomenon. In the context of PGE1, continuous stimulation can lead to the phosphorylation of its EP receptors by G protein-coupled receptor kinases (GRKs). This phosphorylation can promote the binding of β-arrestins, which uncouple the receptor from its G protein, leading to a loss of signaling. For instance, agonist stimulation of β-adrenergic receptors or PGE1 receptors can lead to the rapid and reversible translocation of β-adrenergic receptor kinase (β-ARK) from the cytosol to the plasma membrane, a key step in homologous desensitization. pnas.org

Heterologous desensitization occurs when stimulation of one receptor leads to the desensitization of a different receptor. differencebetween.com This process is often mediated by second messengers and their downstream kinases. For example, activation of protein kinase C (PKC) by certain agonists can lead to the phosphorylation and desensitization of not only the activated receptor but also other receptors, including PGE1 receptors. wikipedia.org In human platelets, PGE1 can induce heterologous desensitization of the response to other prostaglandins (B1171923) like PGI2 and PGD2, a phenomenon attributed to PGE1 having a high affinity for an inhibitory receptor that modulates the activity of adenylate cyclase. nih.gov Studies in rat adipocytes have also shown that prolonged treatment with an A1-adenosine receptor agonist or PGE1 can down-regulate the inhibitory G protein (Gi) and induce heterologous desensitization.

PGE1 often exerts its effects by stimulating the production of cyclic AMP (cAMP), a crucial second messenger. The magnitude and duration of the cAMP signal are critical determinants of the cellular response. A key mechanism for shaping the cAMP signal involves a negative feedback loop mediated by protein kinase A (PKA) and phosphodiesterases (PDEs).

Upon PGE1 binding to its receptor, adenylyl cyclase is activated, leading to an increase in intracellular cAMP. This rise in cAMP activates PKA. Activated PKA can then phosphorylate and activate certain PDE isoforms, particularly PDE4. nih.govresearchgate.netnih.gov The activated PDEs, in turn, accelerate the degradation of cAMP to 5'-AMP, thereby reducing the cAMP concentration and terminating the signal.

Research in human embryonic kidney (HEK)-293 cells has demonstrated that PGE1 triggers a transient increase in cAMP near the plasma membrane. nih.gov The subsequent decline in near-membrane cAMP is primarily due to a PKA-dependent stimulation of PDE4 activity. nih.govresearchgate.net This process is highly localized, with A-kinase anchoring proteins (AKAPs) playing a critical role in bringing PKA and PDE4 into close proximity at specific subcellular locations. nih.govoup.com This compartmentalization ensures that the feedback regulation is rapid and confined to the area of initial signal generation, creating steep intracellular cAMP gradients. nih.govoup.com

| Desensitization Type | Key Molecules Involved | Mechanism |

| Homologous | GRKs, β-arrestins | Receptor phosphorylation and uncoupling from G proteins. pnas.org |

| Heterologous | PKC, Gi protein | Phosphorylation of different receptors by second messenger kinases; downregulation of shared signaling components. wikipedia.org |

| PKA-mediated Feedback | PKA, PDE4, AKAPs | PKA-dependent phosphorylation and activation of PDE4, leading to increased cAMP degradation. nih.govresearchgate.netnih.gov |

Homologous and Heterologous Desensitization

Cross-Talk with Other Lipid Mediators and Signaling Pathways

Prostaglandins, leukotrienes, and thromboxanes are all eicosanoids derived from the metabolism of arachidonic acid or other 20-carbon fatty acids, and their pathways are often co-activated during physiological and pathological processes like inflammation. researchgate.net

Leukotrienes: There is significant cross-talk between the prostaglandin and leukotriene signaling pathways. PGE1 has been shown to inhibit the production of leukotriene B4 (LTB4), a potent pro-inflammatory mediator, from dendritic cells. aai.org This inhibitory effect is concentration-dependent and appears to be mediated by a downregulation of the 5-lipoxygenase-activating protein (FLAP). aai.org In contrast, a synergistic interaction has been observed between leukotriene D4 (LTD4) and PGE2, where they potentiate vascular inflammation in a mast cell-dependent manner. nih.govresearchgate.net This synergy is mediated through their respective receptors, CysLT1R and EP3, and involves Gi, protein kinase G, and Erk signaling pathways. nih.govresearchgate.net

Thromboxanes: Thromboxane (B8750289) A2 (TXA2) is a potent vasoconstrictor and platelet aggregator, often having effects that oppose those of PGE1. ogmagazine.org.au The balance between PGE1 (and PGI2) and TXA2 is crucial for maintaining vascular homeostasis. In human platelets, thrombin-induced thromboxane synthesis can be differentially inhibited by PGE1, suggesting a complex interplay between these pathways in regulating platelet activation. ahajournals.org Furthermore, overexpression of the thromboxane receptor has been shown to trigger a COX-2-dependent feedback loop that increases the formation of various prostanoids, including PGE1. nih.gov

Even within the prostanoid family, the actions of PGE1 are modulated by the presence of other prostaglandins.

PGE2: PGE1 and PGE2 often have opposing effects, with PGE1 typically being anti-inflammatory and PGE2 being pro-inflammatory. differencebetween.com However, they can also act synergistically or antagonistically depending on the cellular context and the specific EP receptor subtypes expressed. For example, in rabbit endometrial cells, both PGE1 and PGE2 can antagonize the proliferative effects of PGF2α. nih.gov In another context, LTD4 and PGE2 act synergistically to promote inflammation. nih.gov

PGI2 (Prostacyclin): PGE1 and PGI2 are both potent vasodilators and inhibitors of platelet aggregation, and they often share signaling pathways. karger.com Both prostaglandins can stimulate hepatic adenylate cyclase to similar maximal levels, and their effects are not additive, suggesting they act on the same enzyme complex. nih.gov However, binding studies indicate that they interact with separate membrane receptors. nih.gov In rat liver membranes, downregulation of PGE1 receptors leads to a decreased response to PGE1 but not to PGI2, further supporting the existence of distinct receptors. nih.gov In platelets, PGE1 has a higher affinity for an inhibitory prostaglandin receptor compared to PGI2, which contributes to its ability to cause heterologous desensitization of PGI2-stimulated cAMP formation. nih.gov

| Interacting Mediator | Nature of Interaction with PGE1 | Receptor/Pathway Involved |

| Leukotriene B4 (LTB4) | Antagonism (PGE1 inhibits LTB4 production) | Downregulation of FLAP aai.org |

| Leukotriene D4 (LTD4) | Synergy (with PGE2) | CysLT1R, EP3, Gi, PKG, Erk nih.govresearchgate.net |

| Thromboxane A2 (TXA2) | Antagonism (opposing effects on platelets and vasculature) | Thromboxane receptor (TP) ahajournals.orgnih.gov |

| Prostaglandin E2 (PGE2) | Antagonism/Synergy (context-dependent) | EP receptors differencebetween.comnih.govnih.gov |

| Prostaglandin I2 (PGI2) | Synergy/Shared Pathway (adenylate cyclase stimulation) | Separate receptors (EP and IP) coupled to the same adenylyl cyclase nih.gov |

Structure Activity Relationship Sar Studies of Prostaglandin E1 and Analogs

Identification of Key Pharmacophoric Elements for Receptor Binding and Activation

The biological activity of prostaglandin (B15479496) E1 (PGE1) and its analogs is dictated by specific structural features that govern their interaction with prostanoid receptors, a group of G-protein coupled receptors. scbt.comresearchgate.net The quintessential structure of a prostaglandin, including PGE1, consists of a 20-carbon skeleton with a five-membered ring. wikipedia.org The specific arrangement of functional groups on this scaffold determines the binding affinity and subsequent activation of different receptor subtypes (EP1, EP2, EP3, and EP4). researchgate.net

Key pharmacophoric elements of PGE1 for receptor binding include:

The Carboxylic Acid Group: The terminal carboxylic acid on the alpha chain is a critical feature for binding to most prostanoid receptors. Its ability to exist as a carboxylate anion at physiological pH allows for crucial ionic interactions with the receptor.

The Ketone Group at C-9: The carbonyl group on the cyclopentane (B165970) ring is a defining feature of E-series prostaglandins (B1171923) and is essential for their characteristic biological activities.

The Hydroxyl Groups at C-11 and C-15: The hydroxyl groups, particularly the one at C-15 on the omega chain, are vital for receptor activation. The stereochemistry of these hydroxyl groups is also paramount for potent activity.

Comprehensive structure-activity relationship studies have shown that even minor modifications to this core structure can significantly alter receptor selectivity and potency. For instance, the binding affinity of PGE1 is generally high for the EP2, EP3, and EP4 receptors. researchgate.net The structural differences among prostaglandins are responsible for their varied biological effects, and the type of receptor a prostaglandin binds to determines its specific action in a particular tissue. wikipedia.org

| Pharmacophoric Element | Location | Importance for Activity | Interaction Type |

|---|---|---|---|

| Carboxylic Acid | C-1 | Critical | Ionic Interaction |

| Ketone | C-9 | Essential | Hydrogen Bonding / Dipole-Dipole |

| Hydroxyl | C-11 | Important | Hydrogen Bonding |

| Hydroxyl | C-15 | Critical | Hydrogen Bonding |

| Double Bond | C-13,14 | Important | Conformational Rigidity |

Stereochemical Requirements for Biological Activity

The three-dimensional arrangement of atoms in the prostaglandin E1 molecule is fundamental to its biological function. The natural and most active form of PGE1 possesses a specific stereochemistry at its chiral centers and double bonds.

The critical stereochemical features include:

C-11 and C-15 Hydroxyl Groups: The hydroxyl groups at positions C-11 and C-15 must have the S-configuration for optimal receptor binding and activation. Epimerization at C-11, resulting in 11β-Prostaglandin E1, leads to a significant decrease in biological potency. lipidmaps.org For example, 11β-PGE1 is only 13% as potent as PGE1 in contracting the rat uterus and 3.6% as potent in the guinea pig ileum. lipidmaps.org

The C-13,14 Double Bond: This double bond must be in the trans (E) configuration. Alteration to a cis (Z) configuration drastically reduces activity.

The α- and ω-Side Chains: The relative orientation of the two side chains attached to the cyclopentane ring is also crucial for proper interaction with the receptor.

Studies on various stereoisomers of PGE1 and its analogs have consistently demonstrated that even subtle changes in stereochemistry can lead to a dramatic loss of biological activity, highlighting the highly specific nature of the prostaglandin-receptor interaction. nih.gov

| Chiral Center / Geometric Isomer | Required Configuration | Impact of Alteration |

|---|---|---|

| C-11 Hydroxyl | S | Significant loss of potency |

| C-15 Hydroxyl | S | Significant loss of potency |

| C-13,14 Double Bond | trans (E) | Drastic reduction in activity |

Modifications to Enhance Metabolic Stability (Academic Research Focus)

A significant limitation of naturally occurring prostaglandins like PGE1 for therapeutic use is their rapid metabolism in the body. researchgate.net A primary metabolic pathway involves the oxidation of the C-15 hydroxyl group to a ketone, catalyzed by 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This conversion results in a biologically inactive metabolite. ebi.ac.uk Academic research has therefore focused on developing analogs of PGE1 with increased resistance to this metabolic inactivation.